molecular formula C13H9BrN2 B12866367 2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine

2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12866367
M. Wt: 273.13 g/mol
InChI Key: OKKPZGVMKMTCBA-UHFFFAOYSA-N
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Description

2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a bromine atom at the 2-position and a phenyl group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.

    Phenylation: The phenyl group is introduced at the 6-position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the phenyl source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The phenyl group at the 6-position can participate in further coupling reactions to introduce additional functional groups.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Phenylation: Palladium catalysts (e.g., Pd(PPh3)4) and phenylboronic acid in the presence of a base (e.g., K2CO3) under Suzuki-Miyaura coupling conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a 2-amino-6-phenyl-1H-pyrrolo[2,3-b]pyridine derivative.

Scientific Research Applications

2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the bromine and phenyl substitutions.

    2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the bromine atom.

    2-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the phenyl group.

Uniqueness

2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the phenyl group, which confer specific chemical reactivity and biological activity. The combination of these substituents enhances its potential as a kinase inhibitor and its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

2-bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9BrN2/c14-12-8-10-6-7-11(15-13(10)16-12)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

OKKPZGVMKMTCBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(N3)Br

Origin of Product

United States

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